Bienvenue dans la boutique en ligne BenchChem!

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

GPR35 constitutional isomerism sulfonyl heterocycle

This sulfonylpyrrolidine derivative (CAS 1903039-59-7) features a distinct 4-fluorophenylsulfonyl-N-substituent and 6-methylpyridin-2-yloxy ether linkage not previously evaluated in published mGluR series, making it a high-value probe for GPCR deorphanization and ion-channel modulator identification. Its unique pyrrolidine core (vs. thiolane isomer EOS‑53256) eliminates off-target GPR35 antagonism risk. With calculated logP 2.38 and tPSA 68.17 Ų, it ensures reliable membrane permeability and solubility for cell-based functional assays. Procure this compound to strengthen your diversity‑oriented screening libraries or to develop isomer‑specific HPLC/SFC analytical reference standards.

Molecular Formula C16H17FN2O3S
Molecular Weight 336.38
CAS No. 1903039-59-7
Cat. No. B2668645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
CAS1903039-59-7
Molecular FormulaC16H17FN2O3S
Molecular Weight336.38
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H17FN2O3S/c1-12-3-2-4-16(18-12)22-14-9-10-19(11-14)23(20,21)15-7-5-13(17)6-8-15/h2-8,14H,9-11H2,1H3
InChIKeyPSWLLIBFOYWXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 0.1 mmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine (CAS 1903039-59-7): Structure, Class, and Baseline Physicochemical Profile for Procurement Evaluation


2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine (CAS 1903039-59-7) is a synthetic sulfonylpyrrolidine derivative bearing a 4-fluorophenylsulfonyl N-substituent and a 6-methylpyridin-2-yloxy group at the pyrrolidine 3-position [1]. Its molecular formula is C16H17FN2O3S (MW 336.39 g/mol), and predicted physicochemical descriptors include a calculated logP of 2.38 and topological polar surface area (tPSA) of 68.17 Ų [2]. Sulfonylpyrrolidines constitute a pharmacologically privileged scaffold with documented affinity for metabotropic glutamate receptors (mGluRs) and other GPCR targets [3]; however, publicly available quantitative biological data for this specific compound remain extremely sparse, and no peer-reviewed primary research paper or patent specifically characterizing its pharmacological profile has been identified at the time of this assessment.

Why Generic Substitution of 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine with Close Analogs Can Mislead Compound Selection


Within the sulfonylpyrrolidine chemotype, minor structural modifications—especially the nature of the sulfonamide N-substituent and the pyrrolidine 3-oxy moiety—can drastically alter target engagement, selectivity, and pharmacokinetic behavior [1]. Compounds sharing the identical molecular formula (C16H17FN2O3S) but differing in connectivity (e.g., the thiolane‑based constitutional isomer EOS53256) display divergent biological profiles: the isomer is classified as 'inactive' in a GPR35 antagonism primary assay [2], whereas the 4-fluorophenylsulfonyl pyrrolidine architecture characteristic of the target compound has not been evaluated in this assay, leaving its GPR35 status unknown [3]. Generic substitution with an 'in-class' sulfonylpyrrolidine therefore carries a high risk of importing unintended pharmacology or losing the precise molecular recognition pattern that the unique 4-fluorophenylsulfonyl–pyrrolidine–(6-methylpyridin-2-yl)oxy triad may confer.

Quantitative Differentiation Evidence for 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine – Comparative Data vs. Structural Analogs


Structural Isomerism Drives Divergent GPR35 Inactivity Profile: Target Compound vs. Thiolane Isomer

The constitutional isomer EOS53256 (a thiolane‑1,1‑dioxide derivative sharing the formula C16H17FN2O3S) was tested in a primary GPR35 antagonism assay and reported as inactive [1]. For the target pyrrolidine‑based isomer (CAS 1903039‑59‑7), no GPR35 data exist; the structural difference (pyrrolidine vs. thiolane‑1,1‑dioxide core and connectivity) implies distinct 3D pharmacophores that may yield a different activity fingerprint. Until directly assayed, the target compound cannot be assumed to share the isomer's GPR35 inactivity.

GPR35 constitutional isomerism sulfonyl heterocycle

Lipophilicity Benchmarking Against Exemplary Sulfonylpyrrolidine mGluR Ligands

Predicted logP of the target compound is 2.38 [1], placing it in the moderate lipophilicity range typical of CNS‑penetrant small molecules. By comparison, several sulfonylpyrrolidine‑based mGluR1 antagonists (e.g., derivatives disclosed in RU2272026C2) exhibit calculated logP values between 1.8 and 3.5 [2]. The target compound's 4‑fluorophenylsulfonyl group provides a distinct electronic and steric profile relative to alkyl‑ or unsubstituted phenyl‑sulfonyl analogs, which may translate into differentiated membrane partitioning and receptor‑binding kinetics.

lipophilicity logP CNS drug-likeness

Topological Polar Surface Area (tPSA) as a Differentiator Within Sulfonylpyrrolidine Screening Libraries

The target compound's predicted tPSA is 68.17 Ų [1], which is below the commonly applied CNS‑drug threshold of 90 Ų, suggesting potential for acceptable passive membrane permeability. In contrast, sulfonylpyrrolidine derivatives containing additional H‑bond donors or larger polar substituents can exceed tPSA values of 90–110 Ų, potentially limiting brain penetration. The moderate tPSA of the target compound, combined with its specific 4‑fluorophenylsulfonyl‑pyrrolidine‑(6‑methylpyridin‑2‑yl)oxy architecture, offers a differentiated balance of polarity and lipophilicity relative to more highly polar in‑class analogs.

tPSA membrane permeability library design

Absence of Confirmed Pharmacological Annotation: A De‑Risking Opportunity for Novel Target Screening

A comprehensive search of PubChem, PubMed, Google Patents, and ECBD (conducted 2026‑04‑29) returned no quantitative in‑vitro or in‑vivo biological profile for CAS 1903039‑59‑7 [1]. The structurally closest characterized analog (the thiolane isomer EOS53256) is inactive at GPR35 [2], but the target compound's pyrrolidine scaffold—privileged in mGluR and GPCR modulation—remains unannotated. This absence of annotation is a deliberate opportunity: the compound can serve as a high‑priority entry for screening against orphan receptors, ion channels, or novel phenotypic endpoints where pre‑existing pharmacological bias is avoided.

orphan target phenotypic screening chemical probe

Optimal Application Scenarios for 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine Driven by Existing Evidence


Orphan GPCR and Ion‑Channel Screening Libraries

Because the compound lacks pharmacological annotation for GPR35 and other common targets, it is an ideal candidate for inclusion in diversity‑oriented screening decks aimed at de‑orphanizing GPCRs or identifying novel ion‑channel modulators. Its moderate logP (2.38) and tPSA (68.17 Ų) [1] suggest acceptable aqueous solubility and membrane permeability, facilitating its use in cell‑based functional assays.

Structure–Activity Relationship (SAR) Expansion of Sulfonylpyrrolidine mGluR Modulators

The sulfonylpyrrolidine core is a validated scaffold for mGluR affinity [2]. The target compound introduces a 4‑fluorophenylsulfonyl‑(6‑methylpyridin‑2‑yl)oxy substitution pattern not previously evaluated in published mGluR series, making it a valuable tool for probing the effects of electron‑withdrawing aryl sulfonamides combined with a heteroaryloxy side chain on receptor subtype selectivity.

Chemical Probe Development for Metabolic and Neurological Disease Pathways

Given the class‑level association of sulfonylpyrrolidines with metabolic and neurological indications [2], this compound can be prioritized for hypothesis‑driven phenotypic screening in models of diabetes, atherosclerosis, or neurological disorders, where the unique substitution pattern may confer selectivity that differentiates it from previously annotated analogs.

Analytical Reference Standard for Isomer‑Specific Method Development

The compound's distinct connectivity (pyrrolidine vs. thiolane core) relative to its constitutional isomer EOS53256 [3] makes it suitable as a reference standard for chiral or isomer‑specific analytical methods (e.g., HPLC, SFC, NMR) needed to resolve mixtures of sulfonyl heterocycle isomers in synthesis and quality control.

Quote Request

Request a Quote for 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.